molecular formula C20H20N2O4 B3742940 ethyl 5-[(anilinocarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-[(anilinocarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No. B3742940
M. Wt: 352.4 g/mol
InChI Key: BEKKMCNOWUTSNP-UHFFFAOYSA-N
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Description

The compound “ethyl 5-[(anilinocarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole group is substituted at the 5-position with an ethyl ester group and an anilinocarbonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indole ring, followed by various substitution reactions to introduce the different functional groups. The exact synthetic route would depend on the available starting materials and the specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, along with the various substituents. The ethyl ester group would likely contribute to the compound’s solubility in organic solvents, while the anilinocarbonyl group could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the reaction conditions. For example, the ester group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol. The anilinocarbonyl group could participate in various reactions involving the carbonyl group or the aniline nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and ester groups could increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement of atoms and the intermolecular forces present .

Safety and Hazards

As with any chemical compound, handling “ethyl 5-[(anilinocarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate” would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard profile of this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

ethyl 1,2-dimethyl-5-(phenylcarbamoyloxy)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-4-25-19(23)18-13(2)22(3)17-11-10-15(12-16(17)18)26-20(24)21-14-8-6-5-7-9-14/h5-12H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKKMCNOWUTSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)NC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-[(anilinocarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

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